molecular formula C19H27N5O2 B5493938 N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5493938
M. Wt: 357.4 g/mol
InChI Key: DNCXAZBILGAGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide, commonly known as CPI-455, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. CPI-455 is a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which play a crucial role in the regulation of gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. CPI-455 has shown promising results in preclinical studies, and it is currently being evaluated for its therapeutic potential in various diseases.

Mechanism of Action

CPI-455 exerts its pharmacological effects by inhibiting the activity of N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide proteins, which play a crucial role in the regulation of gene expression. N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide proteins bind to acetylated histones and recruit transcriptional co-activators to promote gene transcription. By inhibiting N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide proteins, CPI-455 blocks the expression of genes that are involved in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
CPI-455 has been shown to have various biochemical and physiological effects. In cancer cells, CPI-455 inhibits the expression of oncogenes, including MYC and BCL2, which are critical for cancer cell survival and proliferation. In animal models of inflammation, CPI-455 reduces the expression of pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, CPI-455 has been found to improve cardiac function in animal models of heart failure, possibly by reducing cardiac fibrosis and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of CPI-455 is its potent inhibitory activity against N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide proteins, which makes it a valuable tool for studying the role of N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide proteins in various diseases. Additionally, CPI-455 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials. However, one of the limitations of CPI-455 is its low solubility, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on CPI-455. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of CPI-455. Secondly, the therapeutic potential of CPI-455 in various diseases needs to be further evaluated in clinical trials. Thirdly, the development of more potent and selective N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide inhibitors, including CPI-455 derivatives, may provide new therapeutic options for the treatment of various diseases. Finally, the combination of CPI-455 with other drugs, including chemotherapy agents and immunotherapies, may enhance its therapeutic efficacy and reduce drug resistance.

Synthesis Methods

The synthesis of CPI-455 involves the reaction of 4-bromo-1-cyclopropylpyrazole with 3-aminopyridazine, followed by the addition of 1,4'-bipiperidine-3-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction mixture is then purified by column chromatography to obtain CPI-455 in high yield and purity.

Scientific Research Applications

CPI-455 has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular disorders. In preclinical studies, CPI-455 has shown potent anti-tumor activity against various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. CPI-455 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, CPI-455 has been found to have a protective effect on the heart in animal models of heart failure.

properties

IUPAC Name

N-cyclopropyl-1-[1-(pyridazine-3-carbonyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c25-18(21-15-5-6-15)14-3-2-10-24(13-14)16-7-11-23(12-8-16)19(26)17-4-1-9-20-22-17/h1,4,9,14-16H,2-3,5-8,10-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCXAZBILGAGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=NN=CC=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1'-(pyridazin-3-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.